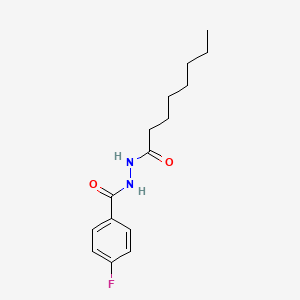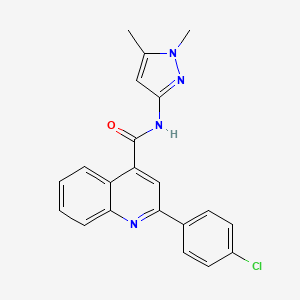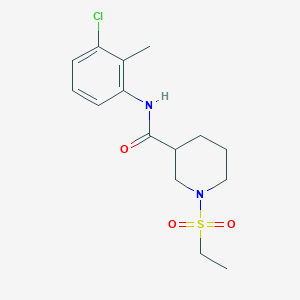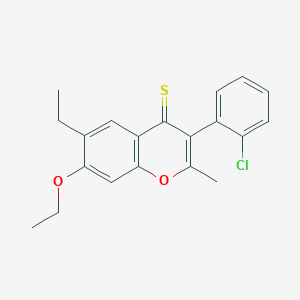![molecular formula C21H19F3O3 B4652580 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4652580.png)
8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Übersicht
Beschreibung
8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A is not fully understood. However, it has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. In addition, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. The inhibition of HDACs by 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A leads to the induction of apoptosis in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune response. In addition, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to inhibit the replication of viruses such as influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A in lab experiments include its high purity and high yield. In addition, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, the limitations of using 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A. One potential direction is to investigate the potential of 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A as a therapeutic agent for the treatment of viral infections such as influenza and herpes simplex virus. Furthermore, future research could focus on the development of more efficient and cost-effective synthesis methods for 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A.
Wissenschaftliche Forschungsanwendungen
8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Furthermore, 8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one A has been shown to possess antiviral properties by inhibiting the replication of viruses such as influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
8-methyl-4-propyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3O3/c1-3-5-15-11-19(25)27-20-13(2)18(9-8-17(15)20)26-12-14-6-4-7-16(10-14)21(22,23)24/h4,6-11H,3,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUYGZZBKAXPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
amine hydrochloride](/img/structure/B4652532.png)
![ethyl 4-(1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B4652539.png)



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)
![4-{[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4652570.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4652574.png)
![ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B4652587.png)
![N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4652592.png)
![N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4652596.png)